
4-(Ethenyloxy)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethenyloxy)-1,1’-biphenyl is an organic compound that features a biphenyl structure with an ethenyloxy group attached to one of the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethenyloxy)-1,1’-biphenyl typically involves the reaction of 4-hydroxy-1,1’-biphenyl with an appropriate vinyl ether. One common method is the Williamson ether synthesis, where 4-hydroxy-1,1’-biphenyl is reacted with vinyl bromide in the presence of a strong base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ethenyloxy linkage.
Industrial Production Methods
On an industrial scale, the production of 4-(Ethenyloxy)-1,1’-biphenyl may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Ethenyloxy)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The ethenyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the ethenyloxy group can be reduced to form the corresponding alkoxy derivative.
Substitution: The biphenyl rings can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly used.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkoxy derivatives.
Substitution: Nitro, sulfonyl, or halogenated biphenyl derivatives.
Scientific Research Applications
4-(Ethenyloxy)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism by which 4-(Ethenyloxy)-1,1’-biphenyl exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to desired biological effects.
Comparison with Similar Compounds
4-(Ethenyloxy)-1,1’-biphenyl can be compared with other biphenyl derivatives, such as:
4-Hydroxy-1,1’-biphenyl: Lacks the ethenyloxy group, making it less reactive in certain chemical reactions.
4-Methoxy-1,1’-biphenyl: Contains a methoxy group instead of an ethenyloxy group, leading to different chemical and physical properties.
4-(Ethenyloxy)-2,2’-biphenyl: Similar structure but with the ethenyloxy group attached to a different position on the biphenyl rings, resulting in distinct reactivity and applications.
Properties
CAS No. |
4024-24-2 |
|---|---|
Molecular Formula |
C14H12O |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
1-ethenoxy-4-phenylbenzene |
InChI |
InChI=1S/C14H12O/c1-2-15-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h2-11H,1H2 |
InChI Key |
MBIFYMVTNLSFRE-UHFFFAOYSA-N |
Canonical SMILES |
C=COC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


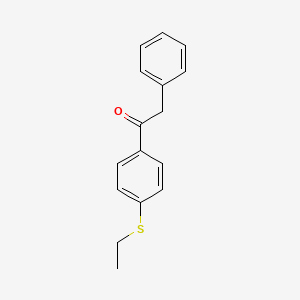
![Propyl 2-{[(4-chlorophenyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14149853.png)
![N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]butanamide](/img/structure/B14149857.png)
![Propan-2-yl 5-{[(4-tert-butylphenyl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B14149865.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-dimethylpyrimidine](/img/structure/B14149871.png)
![[2,2'-Bithiophene]-3,3'-dicarbaldehyde](/img/structure/B14149876.png)
![3-Methoxy-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14149878.png)

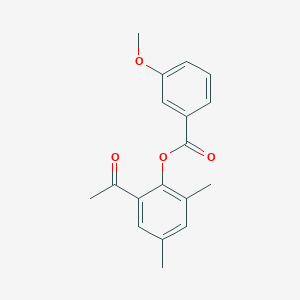
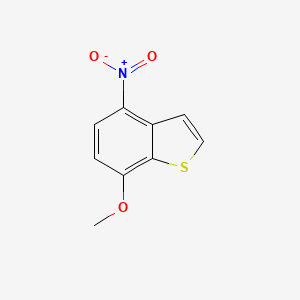
![7-Azabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14149888.png)
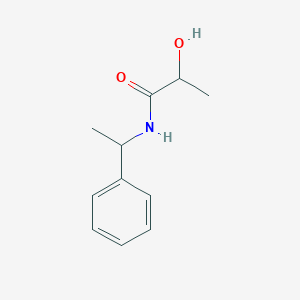
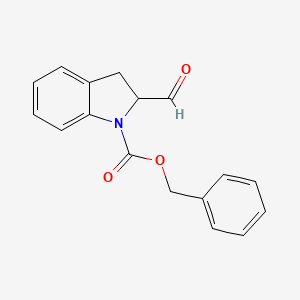
![(2R)-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}(phenyl)ethanoic acid](/img/structure/B14149908.png)
